2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde
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Overview
Description
2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde is a fluorinated aromatic compound with significant applications in various fields of scientific research. The presence of both fluorine and imidazole groups in its structure imparts unique chemical properties, making it a valuable compound in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid.
Reduction: 2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl acetonitrile
Comparison: Compared to its analogs, 2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group. This combination imparts distinct reactivity and biological activity, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C11H6F4N2O |
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Molecular Weight |
258.17 g/mol |
IUPAC Name |
2-[5-fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H6F4N2O/c12-6-1-2-9(11(13,14)15)8(3-6)10-16-4-7(5-18)17-10/h1-5H,(H,16,17) |
InChI Key |
SRWNVOCNPZAYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC=C(N2)C=O)C(F)(F)F |
Origin of Product |
United States |
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